(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide
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Overview
Description
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide is an organic compound with significant potential in various scientific fields. This compound is characterized by its two chiral centers at the 2 and 3 positions, which contribute to its unique stereochemistry. The presence of dibenzyl groups and dihydroxy functionalities makes it an interesting subject for research in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide typically involves the selective reduction of precursor compounds. One common method includes the use of borane or borane complexes to achieve stereoselective reduction under low temperatures . This method ensures high yields and purity, making it suitable for both laboratory and industrial scales.
Industrial Production Methods
For industrial production, the process is optimized to enhance yield and reduce costs. The use of borane complexes is preferred due to their high selectivity and efficiency. The reaction conditions are carefully controlled to maintain the stereochemistry of the product, and purification steps such as recrystallization are employed to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: It can be reduced further to form diols.
Substitution: The dibenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Borane complexes and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include diketones, diols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide exerts its effects involves its interaction with specific molecular targets. The compound’s dihydroxy groups enable it to form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Shares similar dihydroxy functionality but lacks the dibenzyl groups.
(2R,3R)-Dihydroquercetin: Another compound with dihydroxy groups, known for its antioxidant properties.
Uniqueness
What sets (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide apart is its unique combination of dibenzyl and dihydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYSAHVLSFBCMN-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@@H]([C@H](C(=O)NCC2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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